molecular formula C6H8N4O2 B2921758 4-(Azidomethyl)-5-(methoxymethyl)oxazole CAS No. 2305252-37-1

4-(Azidomethyl)-5-(methoxymethyl)oxazole

Cat. No.: B2921758
CAS No.: 2305252-37-1
M. Wt: 168.156
InChI Key: RLPQYXCABQDFNK-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-5-(methoxymethyl)oxazole is a versatile heterocyclic building block designed for research applications, particularly in medicinal chemistry and drug discovery. The compound features two distinct functional handles: an azidomethyl group and a methoxymethyl group. The azide moiety is particularly valuable for bioorthogonal "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows researchers to efficiently conjugate the oxazole core to a wide array of alkyne-bearing molecules, biological probes, or solid supports, facilitating the synthesis of complex molecular libraries or the labeling of biomolecules. The oxazole scaffold is a privileged structure in pharmaceuticals and agrochemicals, known for its ability to participate in hydrogen bonding and dipole interactions with biological targets. The presence of the methoxymethyl group at the 5-position can influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a useful synthetic intermediate for structure-activity relationship (SAR) studies. This combination of features makes this compound a valuable reagent for constructing potential protease inhibitors, kinase inhibitors, and other biologically active small molecules. WARNING: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use. Azide-containing compounds should be handled with care, as organic azides can be thermally sensitive and may pose a hazard upon shock or friction.

Properties

IUPAC Name

4-(azidomethyl)-5-(methoxymethyl)-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-11-3-6-5(2-9-10-7)8-4-12-6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPQYXCABQDFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=CO1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-5-(methoxymethyl)oxazole typically involves the formation of the oxazole ring followed by the introduction of the azidomethyl and methoxymethyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent functionalization steps introduce the azidomethyl and methoxymethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ scalable reaction conditions and may utilize continuous flow chemistry to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-5-(methoxymethyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azide group can be reduced to an amine.

    Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

4-(Azidomethyl)-5-(methoxymethyl)oxazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in bioconjugation reactions due to the reactivity of the azide group.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-5-(methoxymethyl)oxazole involves its reactivity towards various chemical species. The azide group can participate in click chemistry reactions, forming stable triazole linkages. The methoxymethyl group can act as a protecting group, which can be removed under specific conditions to reveal reactive sites for further functionalization.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 4-(Azidomethyl)-5-(methoxymethyl)oxazole:

Compound Name Substituents (Positions) Key Features Reference
5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole Azidomethyl (5), Methyl (4), Propyl (2) Azide reactivity; alkyl groups enhance lipophilicity.
3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole Azidomethyl (3), Furan (5) Furan moiety introduces π-conjugation; azide enables bioconjugation.
4-(4-Methoxybenzylidene)-2-methyloxazol-5-one Methoxybenzylidene (4), Methyl (2) Methoxy group improves solubility; benzylidene enhances UV absorption.
5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid Methoxyphenyl (5), Carboxylic acid (4) Carboxylic acid allows salt formation; methoxy improves bioavailability.

Key Observations :

  • Methoxymethyl/Methoxy Groups : Enhance solubility and electronic effects, as seen in 4-(4-Methoxybenzylidene)-2-methyloxazol-5-one and 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid .

Physical and Chemical Properties

  • Thermal Stability : Oxazoles generally exhibit moderate thermal stability. For example, 1,3,4-oxadiazoles (structurally related) have a boiling point of ~150°C .
  • Solubility : Methoxymethyl groups likely improve aqueous solubility compared to alkyl-substituted oxazoles (e.g., 5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole) .
  • Reactivity : The azidomethyl group undergoes rapid cycloaddition with alkynes, a trait shared with benzoxadiazole derivatives like 4-azidomethyl-benzoxadiazole .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Azidomethyl)-5-(methoxymethyl)oxazole, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with acetyl glycine and 4-acetylbenzaldehyde cyclization using acetic anhydride and sodium acetate to form oxazolone intermediates .
  • Functionalization : Introduce azide and methoxymethyl groups via nucleophilic substitution or click chemistry. For example, replace halogen atoms (e.g., bromide) in intermediates like 4-(bromomethyl)-5-(methoxymethyl)oxazole with sodium azide (NaN₃) in polar aprotic solvents (DMF, DMSO) at 60–80°C .
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of NaN₃) to mitigate competing side reactions like elimination .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR to verify methoxymethyl (–OCH₃) resonance at δ 3.3–3.5 ppm and azidomethyl (–N₃) absence of proton signals. 13C^{13}C-NMR should show oxazole ring carbons at ~150–160 ppm .
  • Mass spectrometry : Confirm molecular ion peaks via HRMS (EI or ESI). For example, a calculated [M+H]+^+ of 195.0753 should align with experimental values (Δ < 2 ppm) .
  • Elemental analysis : Compare experimental C/H/N percentages with theoretical values (e.g., C 49.48%, H 5.23%, N 28.82%) to assess purity .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in cycloaddition reactions?

  • Methodology :

  • DFT calculations : Model transition states for Huisgen 1,3-dipolar cycloaddition with alkynes using software like Gaussian. Focus on azide group LUMO energy (~-1.5 eV) and alkyne HOMO alignment to predict regioselectivity .
  • Kinetic studies : Compare calculated activation energies (e.g., 15–20 kcal/mol) with experimental rates from stopped-flow spectroscopy to validate computational models .

Q. How do structural modifications (e.g., azide vs. methoxymethyl positioning) influence biological activity in oxazole derivatives?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., 4-(azidomethyl)-5-(hydroxymethyl)oxazole) and test against target enzymes (e.g., kinases) via fluorescence polarization assays. Correlate IC₅₀ values with substituent electronegativity and steric bulk .
  • Crystallography : Resolve co-crystal structures with binding partners (e.g., cytochrome P450) to identify key interactions (e.g., hydrogen bonds with methoxymethyl groups) .

Q. What are the challenges in analyzing contradictory biological data for oxazole-based compounds, and how can they be resolved?

  • Methodology :

  • Data normalization : Account for assay variability (e.g., cell viability differences in MTT vs. ATP-luminescence assays) by standardizing protocols (e.g., 24-hour incubation, 10% FBS media) .
  • Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial activity in Gram-positive vs. Gram-negative bacteria) using statistical tools (e.g., ANOVA) to identify trends masked by outliers .

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